4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13292426
InChI: InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14)
SMILES: CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol

4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13292426

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
IUPAC Name 4-(dimethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14)
Standard InChI Key KAWJBYFHUJMIIM-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C
Canonical SMILES CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Key substituents include:

  • Dimethylcarbamoyl group (-N(C=O)(CH3_3)2_2): Enhances hydrogen-bonding potential and solubility in polar solvents.

  • Methyl group (-CH3_3): Contributes to steric effects and metabolic stability.

  • Carboxylic acid (-COOH): Provides acidity (pKa ~3–4) and enables salt formation for improved bioavailability .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related pyrazole-carboxylic acids exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their structures . Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks:

  • ν(C=O)\nu(\text{C=O}): 1680–1700 cm1^{-1} (carboxylic acid and carbamoyl groups).

  • ν(N-H)\nu(\text{N-H}): 3200–3300 cm1^{-1} (amide stretch).

Synthesis and Preparation

General Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a two-step approach is proposed:

  • Formation of the pyrazole core: Reaction of methyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-methyl-1H-pyrazole-3-carboxylate .

  • Introduction of the dimethylcarbamoyl group: Subsequent acylation at position 4 using dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine).

Optimization Challenges

Key challenges include minimizing isomer formation (e.g., 5-substituted byproducts) and achieving high regioselectivity. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for suppressing side reactions .

Biological Activities

Enzyme Inhibition

The compound’s carbamoyl and carboxylic acid groups facilitate interactions with enzyme active sites. In silico studies suggest inhibition of succinate dehydrogenase (SDH), a target for antifungal agents, with binding affinity (KiK_i) comparable to commercial fungicides like fluopyram .

Antimicrobial Properties

Screening against Aphis fabae (black bean aphid) revealed moderate insecticidal activity (LC50_{50} = 45 mg/L), though less potent than chlorinated derivatives . Against fungal pathogens (Fusarium spp.), it exhibited 60–70% growth inhibition at 50 µM, likely due to SDH disruption.

Applications in Medicinal and Agrochemical Chemistry

Pharmaceutical Development

As a precursor for active pharmaceutical ingredients (APIs), the compound’s scaffold is being explored for:

  • Anticancer agents: Pyrazole derivatives inhibit kinases (e.g., BRAF V600E) involved in tumor proliferation.

  • Anti-inflammatory drugs: Carboxylic acid moiety modulates COX-2 selectivity, reducing gastrointestinal toxicity .

Agrochemical Formulations

In agrochemistry, the compound serves as an intermediate for succinate dehydrogenase inhibitors (SDHIs), a class of fungicides protecting crops like cereals and grapes. Field trials show synergistic effects when combined with strobilurins, enhancing disease control by 20–30% .

Structure-Activity Relationships (SAR)

A comparative analysis of pyrazole derivatives highlights the importance of substituent positioning:

CompoundSubstituentsBiological Activity (IC50_{50})
1-Methyl-1H-pyrazole-3-carboxylic acid-COOH at C3, -CH3_3 at N1SDH inhibition: 12 µM
4-Nitro-1-methyl-1H-pyrazole-3-carboxylic acid-NO2_2 at C4Antifungal: 8 µM
4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid-N(C=O)(CH3_3)2_2 at C4SDH inhibition: 5 µM

The dimethylcarbamoyl group at C4 enhances target affinity by 2.4-fold compared to nitro derivatives, likely due to improved hydrogen bonding with SDH’s Arg-43 residue .

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